Insulin glulisine

Description

Properties

CAS No. |

207748-29-6 |

|---|---|

Molecular Formula |

C258H384N64O78S6 |

Molecular Weight |

5823 g/mol |

IUPAC Name |

(4S)-4-[[2-[[(1R,6R,12S,15S,18S,21S,24S,27S,30S,33S,36S,39S,42R,47R,50S,53S,56S,59S,62S,65S,68S,71S,74R,77S,80S,83S,88R)-88-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-6-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-47-[[(1S)-3-amino-1-carboxy-3-oxopropyl]carbamoyl]-53-(2-amino-2-oxoethyl)-62-(3-amino-3-oxopropyl)-77-[(2S)-butan-2-yl]-24,56-bis(2-carboxyethyl)-83-[(1R)-1-hydroxyethyl]-12,71,80-tris(hydroxymethyl)-33,50,65-tris[(4-hydroxyphenyl)methyl]-15-(1H-imidazol-4-ylmethyl)-27-methyl-18,30,36,59,68-pentakis(2-methylpropyl)-7,10,13,16,19,22,25,28,31,34,37,40,49,52,55,58,61,64,67,70,73,76,79,82,85,87-hexacosaoxo-21,39-di(propan-2-yl)-3,4,44,45,90,91-hexathia-8,11,14,17,20,23,26,29,32,35,38,41,48,51,54,57,60,63,66,69,72,75,78,81,84,86-hexacosazabicyclo[72.11.7]dononacontane-42-carbonyl]amino]acetyl]amino]-5-[[(2S)-5-carbamimidamido-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[(2S)-2-[[(2S)-4-carboxy-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C258H384N64O78S6/c1-29-132(23)206(313-193(338)105-260)253(394)317-205(131(21)22)250(391)289-160(75-83-200(348)349)219(360)283-157(71-79-190(264)335)223(364)308-184-117-404-405-118-185-244(385)305-179(112-324)241(382)295-164(90-124(7)8)227(368)296-170(97-141-53-61-147(329)62-54-141)230(371)284-156(70-78-189(263)334)220(361)291-163(89-123(5)6)225(366)285-159(74-82-199(346)347)222(363)303-176(103-191(265)336)236(377)299-172(99-143-57-65-149(331)66-58-143)233(374)309-183(243(384)304-177(256(397)398)104-192(266)337)116-403-402-115-182(215(356)273-108-194(339)278-154(72-80-197(342)343)218(359)281-152(51-42-86-271-258(267)268)213(354)272-109-195(340)279-168(95-139-46-36-32-37-47-139)229(370)298-169(96-140-48-38-33-39-49-140)232(373)300-173(100-144-59-67-150(332)68-60-144)239(380)320-209(136(27)327)255(396)322-87-43-52-187(322)247(388)286-161(76-84-201(350)351)224(365)321-210(137(28)328)257(399)400)311-251(392)204(130(19)20)316-237(378)166(92-126(11)12)293-231(372)171(98-142-55-63-148(330)64-56-142)297-226(367)162(88-122(3)4)290-211(352)134(25)277-216(357)158(73-81-198(344)345)288-249(390)203(129(17)18)315-238(379)167(93-127(13)14)294-235(376)175(102-146-107-270-121-276-146)302-240(381)178(111-323)280-196(341)110-274-214(355)181(114-401-406-119-186(310-245(184)386)246(387)319-208(135(26)326)254(395)306-180(113-325)242(383)318-207(133(24)30-2)252(393)312-185)307-228(369)165(91-125(9)10)292-234(375)174(101-145-106-269-120-275-145)301-221(362)155(69-77-188(262)333)282-217(358)153(50-40-41-85-259)287-248(389)202(128(15)16)314-212(353)151(261)94-138-44-34-31-35-45-138/h31-39,44-49,53-68,106-107,120-137,151-187,202-210,323-332H,29-30,40-43,50-52,69-105,108-119,259-261H2,1-28H3,(H2,262,333)(H2,263,334)(H2,264,335)(H2,265,336)(H2,266,337)(H,269,275)(H,270,276)(H,272,354)(H,273,356)(H,274,355)(H,277,357)(H,278,339)(H,279,340)(H,280,341)(H,281,359)(H,282,358)(H,283,360)(H,284,371)(H,285,366)(H,286,388)(H,287,389)(H,288,390)(H,289,391)(H,290,352)(H,291,361)(H,292,375)(H,293,372)(H,294,376)(H,295,382)(H,296,368)(H,297,367)(H,298,370)(H,299,377)(H,300,373)(H,301,362)(H,302,381)(H,303,363)(H,304,384)(H,305,385)(H,306,395)(H,307,369)(H,308,364)(H,309,374)(H,310,386)(H,311,392)(H,312,393)(H,313,338)(H,314,353)(H,315,379)(H,316,378)(H,317,394)(H,318,383)(H,319,387)(H,320,380)(H,321,365)(H,342,343)(H,344,345)(H,346,347)(H,348,349)(H,350,351)(H,397,398)(H,399,400)(H4,267,268,271)/t132-,133-,134-,135+,136+,137+,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,186-,187-,202-,203-,204-,205-,206-,207-,208-,209-,210-/m0/s1 |

InChI Key |

RCHHVVGSTHAVPF-ZPHPLDECSA-N |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CO)CC(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(C)C)CCC(=O)O)CC(=O)N)CC4=CC=C(C=C4)O)C(=O)N[C@@H](CC(=O)N)C(=O)O)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N[C@@H](CC7=CC=C(C=C7)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N8CCC[C@H]8C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)C(C)C)CC(C)C)CC9=CC=C(C=C9)O)CC(C)C)C)CCC(=O)O)C(C)C)CC(C)C)CC2=CNC=N2)CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CNC=N2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=CC=C2)N)C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CO)[C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)CN |

Canonical SMILES |

CCC(C)C1C(=O)NC2CSSCC(C(=O)NC(CSSCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CO)CC(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(C)C)CCC(=O)O)CC(=O)N)CC4=CC=C(C=C4)O)C(=O)NC(CC(=O)N)C(=O)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC5=CC=CC=C5)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CC7=CC=C(C=C7)O)C(=O)NC(C(C)O)C(=O)N8CCCC8C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)O)C(C)C)CC(C)C)CC9=CC=C(C=C9)O)CC(C)C)C)CCC(=O)O)C(C)C)CC(C)C)CC2=CNC=N2)CO)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC=N2)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)N)C(=O)NC(C(=O)NC(C(=O)N1)CO)C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)CN |

Synonyms |

Apidra B3-lysyl-B29-glutamylinsulin glulisine insulin insulin glulisine insulin, Lys(B3)-Glu(B29)- insulin, lysyl(B3)-glutamyl(B29)- |

Origin of Product |

United States |

Foundational & Exploratory

In Vitro Mechanism of Action of Insulin Glulisine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Insulin glulisine is a rapid-acting human insulin analog engineered to improve glycemic control in individuals with diabetes mellitus. Its mechanism of action at the cellular level is initiated by its binding to the insulin receptor, which triggers a cascade of intracellular signaling events culminating in metabolic and mitogenic effects. This technical guide provides an in-depth overview of the in vitro mechanism of action of this compound, with a focus on its receptor binding kinetics, post-receptor signaling pathways, and its impact on glucose metabolism. Detailed experimental protocols for key assays and visualizations of signaling pathways and experimental workflows are included to support further research and development in this area.

Insulin Receptor Binding and Kinetics

This compound exerts its effects by binding to the insulin receptor (IR), a heterotetrameric transmembrane protein.[1][2] The binding of this compound to the α-subunits of the IR induces a conformational change that activates the tyrosine kinase domain located on the intracellular β-subunits.[1][2] This activation leads to autophosphorylation of the receptor and subsequent phosphorylation of intracellular substrate proteins.[1][2]

In vitro studies have demonstrated that this compound has a slightly lower binding affinity for the insulin receptor compared to regular human insulin.[3] Specifically, the steady-state insulin receptor binding affinity for glulisine is approximately 70% of that of regular human insulin.[3] In contrast, its affinity for the insulin-like growth factor-1 (IGF-1) receptor is four to five times lower than that of human insulin.[3]

| Parameter | This compound | Regular Human Insulin | Reference |

| Relative Insulin Receptor Binding Affinity | ~0.70 | 1.0 | [3] |

| Relative IGF-1 Receptor Binding Affinity | 4-5 fold lower | 1.0 | [3] |

Post-Receptor Signaling Pathways

Upon binding to the insulin receptor, this compound activates two primary downstream signaling pathways: the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is predominantly responsible for the metabolic effects of insulin, and the mitogen-activated protein kinase (MAPK) pathway, which is primarily involved in regulating gene expression and mitogenic effects.[4][5]

The PI3K/Akt Signaling Pathway

The activation of the insulin receptor by this compound leads to the phosphorylation of insulin receptor substrate (IRS) proteins.[1] These phosphorylated IRS proteins serve as docking sites for the p85 regulatory subunit of PI3K, leading to the activation of its p110 catalytic subunit.[5] Activated PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[5] PIP3 acts as a second messenger, recruiting and activating phosphoinositide-dependent kinase-1 (PDK1) and Akt (also known as protein kinase B).[5]

Activated Akt plays a central role in the metabolic actions of this compound. It phosphorylates and inactivates glycogen synthase kinase 3 (GSK3), leading to the activation of glycogen synthase and promoting glycogen synthesis.[6] Furthermore, Akt phosphorylates AS160 (Akt substrate of 160 kDa), which facilitates the translocation of glucose transporter 4 (GLUT4) vesicles from intracellular stores to the plasma membrane of muscle and adipose cells.[7] This increased presence of GLUT4 on the cell surface enhances glucose uptake from the bloodstream.[7]

In human skeletal muscle cells, this compound and regular human insulin have been shown to be equipotent in stimulating Akt phosphorylation, with a half-maximal effective concentration (EC50) of approximately 0.5 nM for both.[8]

The MAPK/ERK Signaling Pathway

The MAPK pathway is also activated downstream of the insulin receptor. Upon receptor activation, the adapter protein Shc is phosphorylated, which then recruits the Grb2-SOS complex. This complex activates Ras, a small G protein, which in turn initiates a phosphorylation cascade involving Raf, MEK (MAPK/ERK kinase), and ERK (extracellular signal-regulated kinase).[8] Phosphorylated ERK translocates to the nucleus, where it regulates the activity of transcription factors involved in cell growth, proliferation, and differentiation.[8]

Metabolic Effects: Glucose Uptake

A primary metabolic effect of this compound is the stimulation of glucose uptake into insulin-sensitive tissues, such as skeletal muscle and adipose tissue.[9] As described in the PI3K/Akt pathway, this is primarily mediated by the translocation of GLUT4 to the cell surface.[7] In vitro studies using human skeletal muscle cells have shown that this compound is equipotent to regular human insulin in stimulating glucose uptake.[1]

| Parameter | This compound | Regular Human Insulin | Reference |

| EC50 for Akt Phosphorylation (in human skeletal muscle cells) | ~0.5 nM | ~0.5 nM | [8] |

| Potency in Stimulating Glucose Uptake (in human skeletal muscle cells) | Equipotent | Equipotent | [1] |

Experimental Protocols

Insulin Receptor Binding Assay (Competitive Radioligand Binding)

This assay determines the binding affinity of this compound to the insulin receptor by measuring its ability to compete with a radiolabeled insulin analog for receptor binding.

Methodology:

-

Cell Culture: Culture cells overexpressing the human insulin receptor (e.g., HEK293 or CHO cells) to a suitable confluency.

-

Cell Harvesting and Membrane Preparation: Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.

-

Assay Setup: In a 96-well plate, add a constant amount of cell membrane preparation to each well.

-

Competitive Binding: Add a constant concentration of radiolabeled insulin (e.g., 125I-insulin) and increasing concentrations of unlabeled this compound or regular human insulin (as a competitor).

-

Incubation: Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.

-

Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand by filtration through a glass fiber filter, followed by washing with ice-cold buffer.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand). The binding affinity (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.

Western Blotting for Akt and ERK Phosphorylation

This technique is used to detect and quantify the phosphorylation of key signaling proteins like Akt and ERK, providing a measure of pathway activation.

Methodology:

-

Cell Culture and Treatment: Culture appropriate cells (e.g., myotubes, adipocytes) and serum-starve them to reduce basal signaling. Treat the cells with various concentrations of this compound for a specified time.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Protein Quantification: Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).

-

SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated forms of Akt (e.g., anti-p-Akt Ser473) and ERK (e.g., anti-p-ERK Thr202/Tyr204). Also, probe separate blots with antibodies for total Akt and total ERK as loading controls.

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the emitted light using an imaging system.

-

Densitometry Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

In Vitro Glucose Uptake Assay

This assay measures the rate of glucose transport into cells, a key metabolic outcome of insulin signaling.

Methodology:

-

Cell Culture and Differentiation: Culture insulin-responsive cells such as 3T3-L1 preadipocytes and differentiate them into mature adipocytes.

-

Serum Starvation: Serum-starve the differentiated cells to reduce basal glucose uptake.

-

Insulin Stimulation: Treat the cells with various concentrations of this compound for a specified time to stimulate glucose uptake.

-

Glucose Uptake Measurement: Add a solution containing a radiolabeled glucose analog, typically 2-deoxy-D-[3H]glucose (2-DOG), to the cells for a short period. 2-DOG is taken up by glucose transporters and phosphorylated, trapping it inside the cell.

-

Wash and Lyse: Stop the uptake by washing the cells with ice-cold PBS. Lyse the cells to release the intracellular contents.

-

Scintillation Counting: Add the cell lysate to a scintillation cocktail and measure the amount of radioactivity using a scintillation counter. This is proportional to the amount of 2-DOG taken up by the cells.

-

Data Analysis: Normalize the glucose uptake to the protein content of each sample. Plot the glucose uptake against the this compound concentration to determine the dose-response relationship and EC50.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Insulin–PI3K signalling: an evolutionarily insulated metabolic driver of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. AKT Phosphorylation Is Essential For Insulin-induced Relaxation of Rat Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Insulin Increases Cell Surface GLUT4 Levels by Dose Dependently Discharging GLUT4 into a Cell Surface Recycling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. taylorandfrancis.com [taylorandfrancis.com]

The Nexus of Structure and Function: An In-depth Technical Guide to the Structure-Activity Relationship of Insulin Glulisine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Insulin glulisine, a rapid-acting recombinant human insulin analog, represents a significant advancement in prandial glucose control for individuals with diabetes mellitus. Its unique structural modifications are meticulously engineered to optimize its pharmacokinetic and pharmacodynamic profile, offering a more physiological insulin replacement compared to regular human insulin. This technical guide provides a comprehensive exploration of the structure-activity relationship (SAR) of this compound, delving into its molecular design, the resultant functional advantages, and the experimental methodologies used for its characterization.

Structural Modifications: Engineering for Speed

This compound is distinguished from native human insulin by two key amino acid substitutions in the B-chain of the insulin molecule.[1][2][3][4][5] These alterations are fundamental to its rapid-acting characteristics:

-

Asparagine (Asn) at position B3 is replaced by Lysine (Lys). [1][2][3][4][5]

-

Lysine (Lys) at position B29 is replaced by Glutamic acid (Glu). [1][2][3][4][5]

These substitutions have a profound impact on the physicochemical properties of the insulin molecule. In solution at physiological pH, human insulin has a tendency to self-associate into dimers, and in the presence of zinc ions, these dimers further assemble into hexamers.[2] This hexameric form is stable but too bulky for rapid absorption into the bloodstream from the subcutaneous tissue where it is injected. The dissociation of these hexamers into monomers, the biologically active form, is the rate-limiting step for the onset of action of regular human insulin.

The amino acid changes in this compound strategically disrupt the interfaces involved in dimer and hexamer formation.[1][2][5] The substitution at position B3 introduces electrostatic repulsion, while the change at B29 reduces the hydrogen bonding that stabilizes the dimer.[5] Consequently, this compound has a significantly reduced tendency for self-association and exists predominantly in its monomeric form in pharmaceutical preparations.[1][2] This pre-dissociated state allows for a more rapid absorption from the subcutaneous injection site, leading to a faster onset of glucose-lowering activity.[1]

Furthermore, these modifications lower the isoelectric point of this compound to 5.1, compared to 5.5 for human insulin, which enhances its solubility at physiological pH.[2][3][5]

Pharmacokinetic and Pharmacodynamic Profile

The structural alterations directly translate into a distinct pharmacokinetic (PK) and pharmacodynamic (PD) profile for this compound, characterized by a rapid onset and shorter duration of action compared to regular human insulin.

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters of this compound in comparison to regular human insulin.

| Parameter | This compound | Regular Human Insulin | Reference(s) |

| Time to Maximum Concentration (Tmax) | ~55-60 minutes | ~82-120 minutes | [6] |

| Maximum Concentration (Cmax) | Approximately 2-fold higher | - | [7] |

| Apparent Half-life (subcutaneous) | ~42 minutes | ~86 minutes | [8] |

| Bioavailability | ~70% | - | [6] |

| Onset of Action | 10-15 minutes | 30-60 minutes | [9][10] |

| Peak Action | 45-75 minutes | 2-4 hours | [9][10] |

| Duration of Action | 3-5 hours | 6-8 hours | [9][10] |

Quantitative Pharmacodynamic Data

The rapid absorption of this compound leads to a prompt glucose-lowering effect, making it suitable for mealtime insulin therapy.

| Parameter | This compound | Regular Human Insulin | Reference(s) |

| Glucose Utilization Rate | Greater rate of utilization, completed earlier | - | [7] |

| Potency (molar basis) | Equipotent | Equipotent | [7] |

Receptor Binding and Signaling Pathway

The biological effects of this compound are mediated through its interaction with the insulin receptor (IR), a transmembrane protein that initiates a cascade of intracellular signaling events.

Receptor Binding Affinity

Despite its structural modifications, this compound retains a high affinity for the insulin receptor, comparable to that of human insulin. Its affinity for the insulin-like growth factor-1 receptor (IGF-1R) is lower than that of human insulin, which is a desirable safety feature as activation of IGF-1R is primarily associated with mitogenic (growth-promoting) effects.

| Receptor | Relative Binding Affinity (this compound vs. Human Insulin) | Reference(s) |

| Insulin Receptor (IR) | Comparable / Slightly lower | [6] |

| Insulin-like Growth Factor-1 Receptor (IGF-1R) | Lower | [6] |

Signaling Pathways

Upon binding to the insulin receptor, this compound triggers the autophosphorylation of the receptor's beta subunits, leading to the activation of its intrinsic tyrosine kinase activity. This initiates two primary downstream signaling pathways:

-

PI3K/Akt Pathway (Metabolic Pathway): This is the principal pathway for the metabolic actions of insulin. Activation of this pathway leads to the translocation of GLUT4 glucose transporters to the cell membrane, facilitating glucose uptake into muscle and fat cells, and promotes glycogen synthesis in the liver and muscle.

-

MAPK/ERK Pathway (Mitogenic Pathway): This pathway is primarily involved in regulating cell growth, proliferation, and differentiation.

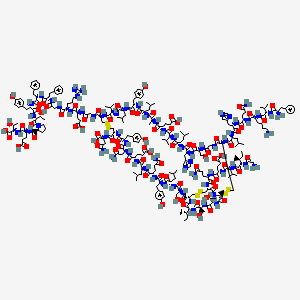

The following diagram illustrates the this compound signaling cascade:

Experimental Protocols

The characterization of this compound's structure-activity relationship relies on a suite of in vitro and in vivo assays. The following sections provide detailed methodologies for key experiments.

General Experimental Workflow

Receptor Binding Assays

Objective: To determine the binding affinity of this compound to the insulin receptor (IR) and insulin-like growth factor-1 receptor (IGF-1R) compared to human insulin.

Methodology: Competitive radioligand binding assays are commonly employed.

-

Cell Culture and Membrane Preparation: Human cells overexpressing either IR or IGF-1R are cultured. Cell membranes rich in these receptors are then isolated through homogenization and centrifugation.

-

Assay Setup: A fixed concentration of radiolabeled insulin (e.g., 125I-insulin) is incubated with the prepared cell membranes in the presence of increasing concentrations of unlabeled this compound or human insulin (the competitor).

-

Incubation: The mixture is incubated to allow competitive binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The membrane-bound radioligand is separated from the free radioligand, typically by filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radiolabeled ligand) is determined. A lower IC50 value indicates a higher binding affinity.

In Vitro Glucose Uptake Assay

Objective: To assess the metabolic activity of this compound by measuring its ability to stimulate glucose uptake in insulin-sensitive cells (e.g., human skeletal muscle cells or adipocytes).

Methodology:

-

Cell Culture and Differentiation: Human skeletal muscle cells are cultured and induced to differentiate into myotubes.

-

Serum Starvation: Prior to the assay, cells are serum-starved to reduce basal glucose uptake.

-

Insulin Stimulation: Cells are incubated with varying concentrations of this compound or human insulin for a defined period.

-

Glucose Uptake Measurement: A radiolabeled glucose analog, such as 2-deoxy-D-[3H]glucose, is added to the cells. This analog is taken up by the cells and phosphorylated, trapping it inside.

-

Cell Lysis and Scintillation Counting: The cells are washed to remove extracellular radiolabeled glucose and then lysed. The intracellular radioactivity is measured using a liquid scintillation counter.

-

Data Analysis: Glucose uptake is expressed as a function of insulin concentration, and the EC50 (the concentration of insulin that produces 50% of the maximal response) is calculated to compare the potency of this compound and human insulin.

Mitogenicity Assay (Thymidine Incorporation)

Objective: To evaluate the potential of this compound to stimulate cell proliferation (mitogenesis).

Methodology:

-

Cell Culture and Synchronization: A suitable cell line (e.g., Saos-2 osteosarcoma cells) is cultured and synchronized in the G0/G1 phase of the cell cycle by serum starvation.

-

Hormone Treatment: The synchronized cells are treated with various concentrations of this compound, human insulin, or IGF-1 (as a positive control for mitogenesis).

-

[3H]Thymidine Labeling: Radiolabeled [3H]thymidine is added to the culture medium. Proliferating cells will incorporate the [3H]thymidine into their newly synthesized DNA.

-

DNA Precipitation and Harvesting: After an incubation period, the cells are harvested, and the DNA is precipitated (e.g., using trichloroacetic acid) and collected on filter mats.

-

Scintillation Counting: The amount of incorporated [3H]thymidine is quantified by liquid scintillation counting.

-

Data Analysis: The results are expressed as counts per minute (CPM) or as a percentage of the maximal stimulation by a potent mitogen like IGF-1. The mitogenic potential of this compound is then compared to that of human insulin.

Western Blotting for Signaling Pathway Analysis

Objective: To investigate the activation of key downstream signaling molecules in the PI3K/Akt and MAPK/ERK pathways upon stimulation with this compound.

Methodology:

-

Cell Culture and Treatment: Insulin-responsive cells are serum-starved and then stimulated with this compound or human insulin for various time points.

-

Cell Lysis: The cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated forms of target proteins (e.g., p-Akt, p-ERK). Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Detection: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified using densitometry. To normalize for protein loading, the membranes are often stripped and re-probed with antibodies against the total (phosphorylated and unphosphorylated) forms of the target proteins.

-

Data Analysis: The ratio of the phosphorylated protein to the total protein is calculated to determine the extent of activation of the signaling pathway.

Conclusion

The structure-activity relationship of this compound is a prime example of rational drug design. Specific amino acid substitutions at positions B3 and B29 of the insulin B-chain effectively prevent self-association, leading to a rapid-acting insulin analog with a pharmacokinetic and pharmacodynamic profile that more closely mimics the physiological prandial insulin response. Rigorous experimental evaluation has demonstrated that these structural modifications achieve the desired rapid action without compromising metabolic potency or significantly increasing mitogenic potential. This in-depth understanding of its SAR is crucial for the continued development of improved insulin therapies for the management of diabetes.

References

- 1. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uspharmacist.com [uspharmacist.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. ema.europa.eu [ema.europa.eu]

- 7. go.drugbank.com [go.drugbank.com]

- 8. researchgate.net [researchgate.net]

- 9. Table: Onset, Peak, and Duration of Action of Human Insulin Preparations*-MSD Manual Professional Edition [msdmanuals.com]

- 10. emedicine.medscape.com [emedicine.medscape.com]

Insulin Glulisine: A Technical Deep Dive into Receptor Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the receptor binding affinity and kinetics of insulin glulisine, a rapid-acting recombinant human insulin analog. By examining its interaction with the insulin receptor, this document aims to offer valuable insights for researchers and professionals involved in diabetes drug development and related fields.

Introduction to this compound

This compound is a modified form of human insulin where the asparagine at position B3 is replaced by lysine, and the lysine at position B29 is substituted with glutamic acid.[1] These modifications are designed to reduce the formation of hexamers, which are common in regular human insulin preparations.[1][2] This structural change allows for a more rapid onset of action and a shorter duration of activity compared to regular human insulin, making it suitable for prandial glucose control.[3][4]

Receptor Binding Affinity

The binding of insulin to its receptor is the initial and critical step in mediating its metabolic effects. Studies have shown that this compound exhibits a receptor binding affinity that is comparable to or slightly lower than that of regular human insulin (RHI).

Quantitative Data on Receptor Binding Affinity

| Insulin Analog | Receptor | Cell/Tissue Type | Method | Relative Affinity (vs. RHI) | IC50 (nmol/L) | Reference |

| This compound | Insulin Receptor | Human insulin receptor preparations | Radioligand Assay | Slightly lower than RHI | - | [3] |

| This compound | Insulin Receptor | - | - | ~0.70 | - | [5] |

| This compound | Insulin Receptor | Cultured human skeletal muscle cells | Radioligand Assay | No significant difference from RHI | - | [6] |

| This compound | IGF-1 Receptor | Human osteosarcoma cells | Radioligand Assay | Significantly lower than RHI | - | [3] |

| This compound | IGF-1 Receptor | - | - | 4- to 5-fold lower than RHI | - | [5] |

Note: Specific IC50 values were not consistently reported in the reviewed literature. The data primarily focuses on relative binding affinities.

Receptor Binding and Dissociation Kinetics

The kinetics of insulin-receptor interaction, including the rates of association and dissociation, play a crucial role in the pharmacodynamic profile of insulin analogs. For this compound, the association and dissociation kinetics at the insulin receptor are largely comparable to those of regular human insulin.[3][5]

Quantitative Data on Receptor Kinetics

| Insulin Analog | Parameter | Value | Method | Reference |

| This compound | Association kinetics | Comparable to RHI | In vitro tests | [3] |

| This compound | Dissociation kinetics | Comparable to RHI | In vitro tests | [5] |

Note: Specific quantitative values for association rate (ka) and dissociation rate (kd) for this compound were not detailed in the initial search results. The information available indicates a qualitative similarity to regular human insulin.

Experimental Protocols

The following sections detail the methodologies commonly employed to assess the receptor binding affinity and kinetics of insulin analogs like this compound.

Radioligand Binding Assay for Affinity Determination

This method quantifies the binding of a radiolabeled ligand (e.g., 125I-insulin) to its receptor in the presence of increasing concentrations of an unlabeled competitor (e.g., this compound).

Protocol Outline:

-

Cell Culture and Membrane Preparation:

-

Cells overexpressing the human insulin receptor (e.g., IM-9 cells or transfected cell lines) are cultured and harvested.[7]

-

Cell membranes are prepared by homogenization and centrifugation to isolate the membrane fraction containing the insulin receptors.

-

-

Binding Incubation:

-

A constant concentration of radiolabeled insulin (e.g., [125I]monoiodotyrosyl-A14-insulin) is incubated with the prepared cell membranes.[7]

-

Increasing concentrations of unlabeled this compound or regular human insulin are added to compete for binding to the receptors.[7]

-

The incubation is typically carried out in a suitable binding buffer (e.g., HEPES binding buffer) at a controlled temperature (e.g., 15°C) for a defined period to reach equilibrium (e.g., 2.5 hours).[7]

-

-

Separation of Bound and Free Ligand:

-

After incubation, the mixture is centrifuged to separate the membrane-bound radioligand from the unbound radioligand in the supernatant.[7]

-

-

Quantification and Data Analysis:

-

The radioactivity in the pellet (bound fraction) is measured using a gamma counter.

-

The data is plotted as the percentage of specific binding versus the logarithm of the competitor concentration.

-

The IC50 value, the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radiolabeled ligand, is determined by non-linear regression analysis.

-

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions, providing data on both association and dissociation rates.

Protocol Outline:

-

Sensor Chip Preparation:

-

Receptor Capture:

-

Analyte Injection and Interaction Analysis:

-

Different concentrations of this compound or other insulin analogs are prepared in a suitable buffer and injected over the sensor chip surface at a constant flow rate.[8]

-

The association of the insulin analog to the captured receptors is monitored in real-time as an increase in the SPR signal.[10]

-

After the injection of the analyte, a buffer-only solution is flowed over the chip, and the dissociation of the insulin analog from the receptor is monitored as a decrease in the SPR signal.[10]

-

-

Data Analysis:

Signaling Pathways

Upon binding to the insulin receptor, this compound initiates a signaling cascade that is largely similar to that of regular human insulin, leading to metabolic and mitogenic effects.[2][12]

Insulin Receptor Signaling Pathway

Caption: this compound binds to the insulin receptor, initiating downstream signaling pathways.

Experimental Workflow for Receptor Binding Assay

Caption: Workflow for determining this compound's receptor binding affinity.

Kinetic Interaction Model (On-rate/Off-rate)

Caption: A simplified model of this compound's kinetic interaction with its receptor.

Conclusion

This compound demonstrates a receptor binding affinity and kinetic profile that are broadly similar to regular human insulin, ensuring that it effectively activates the insulin signaling pathway to mediate glucose metabolism. Its key advantage lies in its rapid-acting nature, which is a result of its reduced tendency to form hexamers. For researchers and drug development professionals, understanding these fundamental receptor interactions is crucial for the continued development of novel and improved insulin therapies for the management of diabetes mellitus.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. ema.europa.eu [ema.europa.eu]

- 4. m.youtube.com [m.youtube.com]

- 5. The role of this compound to improve glycemic control in children with diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. biorxiv.org [biorxiv.org]

- 8. beactica.se [beactica.se]

- 9. ir.canterbury.ac.nz [ir.canterbury.ac.nz]

- 10. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 11. Insulin receptor-insulin interaction kinetics using multiplex surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. diabetesjournals.org [diabetesjournals.org]

An In-depth Technical Guide to the Downstream Signaling Pathways of Insulin Glulisine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Insulin glulisine, a rapid-acting recombinant human insulin analog, is a critical therapeutic agent in the management of diabetes mellitus. Its distinct pharmacokinetic profile, characterized by a faster onset and shorter duration of action compared to regular human insulin, stems from specific amino acid substitutions in the B-chain of the insulin molecule. This technical guide provides a comprehensive overview of the downstream signaling pathways activated by this compound, offering a detailed exploration of its molecular mechanism of action. The guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this compound's cellular and metabolic effects. We will delve into its interaction with the insulin receptor, the subsequent activation of the PI3K/Akt and MAPK/ERK signaling cascades, and the key experimental protocols used to elucidate these pathways.

This compound and Insulin Receptor Interaction

This compound's biological effects are initiated by its binding to the insulin receptor (IR), a heterotetrameric transmembrane protein composed of two extracellular α-subunits and two intracellular β-subunits possessing tyrosine kinase activity.[1] The binding of this compound to the α-subunits induces a conformational change, leading to the autophosphorylation of several tyrosine residues on the β-subunits. This autophosphorylation is the critical first step in the intracellular signaling cascade.

Binding Affinity and Kinetics

Studies have demonstrated that this compound and regular human insulin exhibit comparable binding affinities for the insulin receptor.[1] This similarity in binding ensures that this compound effectively initiates the downstream signaling events that mediate glucose homeostasis.

Table 1: Comparative Insulin Receptor Binding Affinity

| Ligand | Receptor | EB50 (pm) | Reference |

| Human Insulin | Insulin Receptor | 118 ± 16 | [1] |

| This compound | Insulin Receptor | 125 ± 17 | [1] |

| IGF-I | Insulin Receptor | 9800 ± 1500 | [1] |

EB50: Concentration required to attain 50% displacement of specific [125I]insulin bound.

Core Downstream Signaling Pathways

Upon activation, the insulin receptor serves as a docking site for various intracellular substrate proteins, primarily the Insulin Receptor Substrate (IRS) proteins. The phosphorylation of IRS proteins on specific tyrosine residues creates binding sites for other signaling molecules containing Src homology 2 (SH2) domains, thereby propagating the signal downstream through two major pathways: the Phosphoinositide 3-Kinase (PI3K)/Akt pathway and the Ras/Mitogen-Activated Protein Kinase (MAPK) pathway.

The PI3K/Akt Signaling Pathway: Metabolic Effects

The PI3K/Akt pathway is the principal mediator of the metabolic actions of insulin.

-

Activation of PI3K: The p85 regulatory subunit of PI3K binds to phosphorylated IRS proteins, which in turn activates the p110 catalytic subunit.

-

Generation of PIP3: Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).

-

Activation of Akt: PIP3 acts as a second messenger, recruiting and activating phosphoinositide-dependent kinase 1 (PDK1) and Akt (also known as Protein Kinase B).

-

Metabolic Outcomes: Activated Akt phosphorylates a range of downstream targets to regulate glucose metabolism. A key action is the phosphorylation of AS160 (Akt substrate of 160 kDa), which promotes the translocation of GLUT4 (glucose transporter type 4) vesicles from intracellular stores to the plasma membrane in muscle and adipose tissue. This increases glucose uptake from the bloodstream. Akt also promotes glycogen synthesis by phosphorylating and inactivating glycogen synthase kinase 3 (GSK-3) and stimulates protein synthesis via the mTOR pathway.

The Ras/MAPK Signaling Pathway: Mitogenic and Growth Effects

The Ras/MAPK pathway is primarily associated with the regulation of gene expression, cell growth, proliferation, and differentiation.

-

Activation of the Ras-Raf-MEK-ERK Cascade: Phosphorylated IRS proteins can also bind to the growth factor receptor-bound protein 2 (Grb2). Grb2, in a complex with the Son of Sevenless (SOS) protein, activates Ras. Activated Ras initiates a phosphorylation cascade involving Raf, MEK (MAPK/ERK kinase), and ERK (extracellular signal-regulated kinase), also known as MAPK.

-

Gene Transcription and Cell Growth: Activated ERK translocates to the nucleus, where it phosphorylates and activates various transcription factors, leading to the expression of genes involved in cell growth and proliferation.

Quantitative Comparison of Downstream Signaling

In vivo studies in mice have shown that the extent and time course of insulin receptor phosphorylation and the activation of downstream signaling elements after this compound treatment are similar to that of regular human insulin.

Table 2: In Vivo Phosphorylation of Key Signaling Molecules in Muscle and Liver Tissue

| Treatment | Tissue | IR Phosphorylation (fold increase over basal) | IRS-1 Phosphorylation (fold increase over basal) | IRS-2 Phosphorylation (fold increase over basal) | Akt Phosphorylation (fold increase over basal) | Reference |

| Regular Insulin | Muscle | ~4.5 | ~3.5 | ~2.5 | ~3.0 | [2] |

| This compound | Muscle | ~4.5 | ~3.5 | ~2.5 | ~3.0 | [2] |

| Regular Insulin | Liver | ~5.0 | ~4.0 | ~3.0 | ~3.5 | [2] |

| This compound | Liver | ~5.0 | ~4.0 | ~3.0 | ~3.5 | [2] |

Data are estimations based on graphical representations in the cited literature and represent the peak phosphorylation observed.

Functional Outcomes: Glucose Uptake and Mitogenicity

The activation of the aforementioned signaling pathways culminates in specific cellular responses.

Glucose Uptake

This compound and regular human insulin are equipotent in stimulating glucose uptake in human skeletal muscle cells.[1]

Table 3: Glucose Uptake in Cultured Human Skeletal Muscle Myotubes

| Hormone | Maximal Stimulation of Glucose Uptake (pmol/mg protein·min) | Reference |

| Human Insulin | ~25 | [1] |

| This compound | ~25 | [1] |

| IGF-I | ~28 | [1] |

Mitogenic Potential

The mitogenic potential of insulin analogs is a critical aspect of their safety profile. Studies using [³H]thymidine incorporation assays to measure DNA synthesis have shown that this compound has a mitogenic potency comparable to that of regular human insulin.[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's downstream signaling pathways.

Insulin Receptor Binding Assay

Methodology:

-

Cell Culture: Culture cells overexpressing the human insulin receptor (e.g., HEK293 cells) in appropriate media.

-

Assay Setup: In a microplate, incubate a constant amount of radiolabeled insulin (e.g., [125I]-insulin) with the cells in the presence of increasing concentrations of unlabeled this compound or regular human insulin.

-

Incubation: Incubate the plate at a specified temperature (e.g., 4°C or 15°C) for a sufficient time to reach binding equilibrium.

-

Separation of Bound and Free Ligand: Separate the receptor-bound insulin from the free insulin. This can be achieved by centrifugation, where the cell pellet containing the bound insulin is separated from the supernatant containing the free insulin, or by rapid filtration through a filter that retains the cells.

-

Quantification: Measure the radioactivity of the bound fraction using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding of the radiolabeled insulin as a function of the concentration of the unlabeled competitor. The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radiolabeled ligand is the IC50. The equilibrium dissociation constant (Kd) can then be calculated.

Western Blotting for Phosphorylation Analysis

Methodology:

-

Sample Preparation: Treat cells or tissues with this compound or regular human insulin for various time points. Lyse the cells or homogenize the tissues in a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method like the bicinchoninic acid (BCA) assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., polyvinylidene difluoride - PVDF).

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-Akt Ser473).

-

Secondary Antibody Incubation: Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate that reacts with the HRP to produce light, which can be detected on X-ray film or with a digital imager.

-

Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation. The membrane is often stripped and re-probed with an antibody against the total protein to normalize for loading differences.

Glucose Uptake Assay

Methodology:

-

Cell Culture: Plate cells (e.g., adipocytes or myotubes) in a multi-well plate.

-

Serum Starvation: Before the assay, starve the cells of serum for a few hours to lower basal glucose uptake.

-

Insulin Stimulation: Treat the cells with various concentrations of this compound or regular human insulin for a defined period.

-

Glucose Analog Incubation: Add a fluorescently labeled glucose analog, such as 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG), to the cells and incubate for a short period.

-

Washing: Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular 2-NBDG.

-

Quantification: Lyse the cells and measure the intracellular fluorescence using a fluorescence plate reader. The fluorescence intensity is proportional to the amount of glucose taken up by the cells.

Mitogenicity Assay ([³H]Thymidine Incorporation)

Methodology:

-

Cell Culture: Seed cells in a multi-well plate and allow them to attach and enter a quiescent state, often by serum starvation.

-

Insulin Stimulation: Treat the cells with various concentrations of this compound or regular human insulin.

-

[³H]Thymidine Pulse: Add [³H]thymidine to the culture medium and incubate for several hours. During this time, cells that are actively synthesizing DNA will incorporate the radiolabeled thymidine.

-

Cell Harvesting: Harvest the cells and precipitate the DNA.

-

Quantification: Measure the amount of incorporated [³H]thymidine using a scintillation counter. The level of radioactivity is directly proportional to the rate of DNA synthesis and, therefore, cell proliferation.

Conclusion

This compound exerts its glucose-lowering effects through the activation of the canonical insulin signaling pathways. Its binding to the insulin receptor is comparable to that of regular human insulin, leading to similar activation of the PI3K/Akt and Ras/MAPK pathways. The PI3K/Akt pathway is central to the metabolic effects of this compound, primarily by promoting glucose uptake into muscle and fat cells. The Ras/MAPK pathway, associated with mitogenic effects, is also activated to a similar extent as with regular human insulin, and studies have not indicated an increased mitogenic risk. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers investigating the molecular mechanisms of insulin analogs and developing novel diabetes therapies. A thorough understanding of these downstream signaling events is paramount for the continued advancement of diabetes treatment and the development of safer and more effective insulin therapies.

References

A Deep Dive into the Molecular Distinctions Between Insulin Glulisine and Regular Human Insulin

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of recombinant DNA technology has revolutionized the management of diabetes mellitus, enabling the development of insulin analogs with tailored pharmacokinetic and pharmacodynamic profiles. Among these, the rapid-acting analog insulin glulisine offers a distinct advantage in mimicking the physiological postprandial insulin spike. This technical guide provides a comprehensive examination of the molecular differences between this compound and regular human insulin, detailing the structural modifications, consequent alterations in physicochemical properties, and the impact on biological activity. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the core attributes that differentiate these two vital therapeutic agents.

Molecular Structure: Amino Acid Sequence and Three-Dimensional Conformation

The fundamental difference between this compound and regular human insulin lies in their primary amino acid sequence. Human insulin is a protein composed of two polypeptide chains, the A-chain with 21 amino acids and the B-chain with 30 amino acids, linked by two disulfide bonds.[1][2] this compound is a recombinant human insulin analog that features two specific amino acid substitutions in the B-chain.[3][4]

Specifically, the asparagine residue at position B3 is replaced by a lysine residue, and the lysine residue at position B29 is replaced by a glutamic acid residue.[3][4]

These seemingly minor changes have profound implications for the molecule's higher-order structure and behavior in solution. In pharmaceutical preparations, regular human insulin, in the presence of zinc ions, readily self-associates to form dimers, which then stabilize into hexameric structures.[5] This hexameric state is stable but biologically inactive. For physiological activity to occur following subcutaneous injection, these hexamers must first dissociate into dimers and then into monomers, a process that delays the onset of action.[5]

The amino acid substitutions in this compound are strategically designed to hinder this self-association process. The replacement of asparagine with lysine at B3 and lysine with glutamic acid at B29 weakens the monomer-monomer interactions that are crucial for dimerization and subsequent hexamer formation.[3] This leads to a greater proportion of this compound existing in the monomeric and dimeric forms in solution, even at pharmaceutical concentrations.[6] This structural feature is a key determinant of its rapid-acting profile.

Furthermore, these substitutions alter the isoelectric point (pI) of the insulin molecule. Regular human insulin has a pI of approximately 5.5, while this compound has a slightly lower pI of 5.1.[6][7] This lower isoelectric point enhances the solubility of this compound at a physiological pH, further contributing to its rapid absorption from the subcutaneous tissue.[6]

Table 1: Molecular and Physicochemical Properties

| Property | Regular Human Insulin | This compound | Citation(s) |

| Amino Acid Sequence (B-Chain) | ...-Phe-Val-Asn -Gln-...-Pro-Lys -Thr | ...-Phe-Val-Lys -Gln-...-Pro-Glu -Thr | [3][4] |

| Molecular Weight | ~5808 Da | ~5823 Da | [8] |

| Isoelectric Point (pI) | ~5.5 | 5.1 | [6][7] |

| Predominant form in formulation | Hexamers | Monomers and Dimers | [5][6] |

Pharmacokinetics and Pharmacodynamics: A Quantitative Comparison

The molecular modifications of this compound directly translate to significant differences in its pharmacokinetic (PK) and pharmacodynamic (PD) profiles compared to regular human insulin. These differences are most evident in the speed of absorption and onset of glucose-lowering activity.

Pharmacokinetic studies consistently demonstrate that subcutaneously injected this compound is absorbed more rapidly and reaches peak plasma concentrations faster than regular human insulin.[9][10] This is a direct consequence of its reduced tendency to form hexamers, allowing for a quicker transition of active monomers into the bloodstream.

The pharmacodynamic profile mirrors these pharmacokinetic characteristics. Euglycemic clamp studies, a gold standard for assessing insulin action, reveal a more rapid onset and a shorter duration of glucose-lowering effect for this compound.[9] This rapid-on, rapid-off profile more closely mimics the natural physiological insulin response to a meal, offering better postprandial glucose control.

Table 2: Pharmacokinetic Parameters (Subcutaneous Administration)

| Parameter | Regular Human Insulin | This compound | Citation(s) |

| Time to Peak Concentration (Tmax) | ~58 - 82 min | ~51 min | [11] |

| Peak Concentration (Cmax) | Lower | Approximately twice that of RHI | [9][10] |

| Onset of Action | 30-60 minutes | 10-15 minutes | [4] |

| Duration of Action | 5-8 hours | 3-5 hours | [4] |

Table 3: Pharmacodynamic Parameters (Euglycemic Clamp Studies)

| Parameter | Regular Human Insulin | This compound | Citation(s) |

| Time to Maximum Glucose Infusion Rate | Slower | Faster | [9] |

| Early Glucose Disposal | Lower | Greater | [10] |

Receptor Binding and Signaling

Both regular human insulin and this compound exert their effects by binding to the insulin receptor, a transmembrane protein belonging to the tyrosine kinase receptor family.[12] The binding of insulin activates the receptor's intrinsic tyrosine kinase activity, initiating a cascade of intracellular signaling events.[12] This signaling pathway ultimately leads to the translocation of GLUT4 glucose transporters to the cell surface, facilitating glucose uptake into muscle and fat cells, and the regulation of various metabolic processes.

Studies have shown that despite the amino acid substitutions, this compound retains a high affinity for the insulin receptor, comparable to that of human insulin.[13] Importantly, its affinity for the insulin-like growth factor 1 (IGF-1) receptor is also similar to that of human insulin and is significantly lower than that of IGF-1 itself.[14] This is a crucial safety consideration, as excessive activation of the IGF-1 receptor has been linked to mitogenic effects.[14]

Caption: Simplified Insulin Signaling Pathway.

Experimental Protocols

The characterization of this compound and its comparison to regular human insulin have relied on a suite of sophisticated biophysical and physiological techniques.

X-ray Crystallography

The three-dimensional structure of this compound has been determined using X-ray crystallography.

-

Crystallization: this compound is crystallized, often in the presence of zinc and phenol, to obtain well-ordered crystals.

-

Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded. A study on this compound reported data collection to a resolution of 1.26 Å with hexagonal cell dimensions of a = b = 82.44 and c = 33.65 Å.[15]

-

Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the molecule, from which the atomic coordinates are derived and refined to generate a detailed three-dimensional model.

Caption: Workflow for X-ray Crystallography.

Euglycemic Clamp Technique

This in vivo method is the gold standard for quantifying insulin sensitivity and the pharmacodynamics of insulin preparations.[16][17]

-

Subject Preparation: The study is typically conducted in healthy volunteers or individuals with diabetes after an overnight fast. Intravenous catheters are inserted for insulin and glucose infusion, and for blood sampling.[16]

-

Insulin Infusion: A continuous infusion of insulin (either regular human insulin or this compound) is administered to achieve a steady-state hyperinsulinemic condition.[17]

-

Glucose Infusion: A variable-rate infusion of glucose is simultaneously administered to maintain a constant, normal blood glucose level (euglycemia).[17]

-

Blood Glucose Monitoring: Blood glucose levels are frequently monitored (e.g., every 5-10 minutes) to guide the adjustment of the glucose infusion rate.[18]

-

Data Analysis: The glucose infusion rate (GIR) required to maintain euglycemia is a direct measure of the insulin's metabolic effect. The time to reach maximum GIR and the total glucose infused provide key pharmacodynamic parameters.[17]

Caption: Euglycemic Clamp Experimental Setup.

Receptor Binding Assays

These in vitro assays are used to determine the binding affinity of insulin and its analogs to the insulin receptor and IGF-1 receptor.

-

Cell Culture: Cells overexpressing the human insulin receptor or IGF-1 receptor are used.

-

Competitive Binding: A constant amount of radiolabeled insulin (e.g., ¹²⁵I-insulin) is incubated with the cells in the presence of increasing concentrations of unlabeled insulin or this compound.

-

Measurement: The amount of bound radioactivity is measured. The concentration of the unlabeled ligand that displaces 50% of the radiolabeled ligand (IC50) is determined, which is inversely proportional to the binding affinity.

Conclusion

The molecular differences between this compound and regular human insulin, specifically the amino acid substitutions at positions B3 and B29 of the B-chain, are the primary determinants of their distinct physicochemical and biological properties. These modifications effectively reduce the propensity for self-association into hexamers, leading to a more rapid absorption and onset of action. While retaining a comparable insulin receptor binding affinity to human insulin, this compound's unique pharmacokinetic and pharmacodynamic profile offers a more physiological approach to mealtime insulin therapy. A thorough understanding of these molecular underpinnings is essential for the continued development of novel insulin analogs with further optimized therapeutic characteristics.

References

- 1. Analysis of this compound at the molecular level by X-ray crystallography and biophysical techniques [spiral.imperial.ac.uk]

- 2. Rapid-Acting and Human Insulins: Hexamer Dissociation Kinetics upon Dilution of the Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. derangedphysiology.com [derangedphysiology.com]

- 5. A versatile insulin analog with high potency for both insulin and insulin-like growth factor 1 receptors: Structural implications for receptor binding - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Analysis of this compound at the molecular level by X-ray crystallography and biophysical techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ema.europa.eu [ema.europa.eu]

- 9. Clinical pharmacokinetics and pharmacodynamics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. go.drugbank.com [go.drugbank.com]

- 13. researchgate.net [researchgate.net]

- 14. Insulin and its analogues and their affinities for the IGF1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Analysis of this compound at the molecular level by X-ray crystallography and biophysical techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. alliedacademies.org [alliedacademies.org]

- 17. Glucose clamp technique - Wikipedia [en.wikipedia.org]

- 18. Clinical Pharmacology of GP40321 (this compound Biosimilar): Pharmacokinetic and Pharmacodynamic Comparability in a Hyperinsulinemic-Euglycemic Clamp Procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Evaluation of Insulin Glulisine's Mitogenic Potential: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the preclinical evaluation of insulin glulisine, a rapid-acting recombinant insulin analog. The structural modifications that give this compound its pharmacokinetic profile necessitate a thorough assessment of its potential to induce mitogenesis, a critical safety consideration for all insulin analogs.[1][2] This document summarizes key preclinical findings, details the experimental protocols used in these evaluations, and visualizes the core signaling pathways and workflows.

Quantitative Data Summary

The mitogenic potential of an insulin analog is evaluated by comparing its receptor binding affinity, downstream signaling activation, and cellular proliferation effects against regular human insulin (RHI).[2] Preclinical studies have consistently shown that the structural changes in this compound do not translate to an increased mitogenic risk compared to RHI.[1][3][4]

Table 1: Receptor Binding Affinity Profile

This table summarizes the relative binding affinities of this compound compared to Regular Human Insulin (RHI) for the insulin receptor (IR) and the insulin-like growth factor-1 receptor (IGF-1R). The IGF-1R pathway is more strongly associated with mitogenic signaling.[5][6]

| Receptor | Cell Line/Preparation | Relative Affinity (Glulisine vs. RHI) | Reference |

| Insulin Receptor (IR) | Human Insulin Receptors (HEK293 cells) | Slightly lower (~0.70) | [1][3][4] |

| Rat Embryo Fibroblasts (overexpressing hIR) | Comparable association kinetics and maximal binding | [7] | |

| IGF-1 Receptor (IGF-1R) | Human Osteosarcoma Cells (B10) | 4- to 5-fold lower | [1][3][4] |

| Rat Cardiomyoblasts | Slightly reduced | [7] |

Table 2: Mitogenic and Metabolic Signaling Activation

This table outlines the potency of this compound in activating key downstream signaling molecules involved in both metabolic and mitogenic pathways.

| Signaling Molecule/Pathway | Cell Line/Model | Relative Activation (Glulisine vs. RHI) | Reference |

| IR Autophosphorylation | Rat-1 Fibroblasts (overexpressing hIR) | Similar | [3] |

| C57BL/6 Mice (in vivo) | Similar | [8] | |

| IRS-1 Activation | Rat and Human Myoblasts | 6- to 10-fold lower | [1][3][4] |

| IRS-2 Activation | Rat and Human Myoblasts | Similar | [1][3][4] |

| Akt/PKB Phosphorylation | MCF10A & MCF7 Cells | Significantly weaker | [9][10] |

| Erk1/2 (MAPK) Activation | MCF10A & MCF7 Cells | Similar | [9] |

| Rat Fibroblasts | Stimulation was lower for glulisine | [7] |

Table 3: In Vitro Cell Proliferation and DNA Synthesis

This table presents the comparative effects of this compound and RHI on cellular proliferation and DNA synthesis, direct measures of mitogenic activity.

| Assay | Cell Line | Relative Mitogenic Effect (Glulisine vs. RHI) | Reference |

| DNA Synthesis ([³H]thymidine) | Human Epithelial Breast Cells (MCF10) | Less potent than RHI | [3][4] |

| DNA Synthesis ([³H]thymidine) | Cardiac K6 Myoblasts | Comparable | [1][3][4] |

| DNA Synthesis ([³H]thymidine) | C2C12 Myoblasts | Comparable | [8] |

| Proliferation (Crystal Violet) | Benign Mammary Epithelial Cells (MCF10A) | Similar | [9][11] |

| Proliferation (Crystal Violet) | Tumorigenic Mammary Epithelial Cells (MCF7) | Similar | [9][11] |

| Proliferative Activity (12-month) | Sprague-Dawley Rats (in vivo) | No significant difference | [3][4] |

Key Signaling Pathways and Workflows

Insulin Signaling Pathways

Insulin binding to its receptor triggers two primary downstream signaling cascades: the PI3K/Akt pathway, which is predominantly responsible for metabolic effects, and the Ras/MAPK/ERK pathway, which is more closely linked to mitogenic responses.[12][13][14]

Caption: Insulin and IGF-1R signaling pathways leading to metabolic or mitogenic effects.

Preclinical Mitogenicity Assessment Workflow

The evaluation of mitogenic potential follows a structured, multi-stage process, progressing from fundamental biochemical assays to long-term in vivo studies.

Caption: Standard workflow for the preclinical evaluation of insulin analog mitogenicity.

Logical Framework for Mitogenic Potential

The overall mitogenic risk is a function of receptor binding characteristics and the subsequent balance of signaling pathway activation. An analog with high IGF-1R affinity and a preference for the MAPK pathway would be of greater concern. This compound's profile does not indicate such a shift.

Caption: Relationship between receptor affinity, signaling pathways, and biological outcome.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to assess the mitogenic potential of this compound.

Competitive Receptor Binding Assay

Objective: To determine the relative binding affinity of this compound for the insulin receptor (IR) and IGF-1 receptor (IGF-1R) compared to RHI.

Methodology:

-

Receptor Source: Membranes are prepared from cell lines engineered to overexpress specific human receptors, such as HEK293 cells for hIR or human osteosarcoma-derived B10 cells for hIGF-1R.[3]

-

Radiolabeling: A known quantity of a radiolabeled ligand (e.g., ¹²⁵I-insulin or ¹²⁵I-IGF-1) is used as a tracer.

-

Competition: The receptor-containing membranes are incubated with the radiolabeled tracer in the presence of increasing concentrations of unlabeled competitor: this compound or RHI.

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand.

-

Quantification: The radioactivity of the bound fraction is measured using a gamma counter.

-

Analysis: Data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC₅₀) is calculated to determine its relative binding affinity.

Receptor Autophosphorylation Assay (Western Blot)

Objective: To measure the ability of this compound to activate the IR by inducing tyrosine autophosphorylation.

Methodology:

-

Cell Culture: Cells overexpressing the human insulin receptor (e.g., Rat-1 fibroblasts) are cultured to near confluence.[3]

-

Serum Starvation: Cells are serum-starved for a defined period (e.g., 12-24 hours) to reduce basal receptor phosphorylation.

-

Stimulation: Cells are stimulated with various concentrations of this compound or RHI for a short period (e.g., 5-15 minutes) at 37°C.

-

Lysis: Cells are washed with ice-cold PBS and lysed with a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration in the lysates is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunodetection: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated tyrosine residues (e.g., anti-phosphotyrosine antibody 4G10). Subsequently, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Visualization: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. The membrane is often stripped and re-probed for total IR protein as a loading control.

-

Densitometry: The intensity of the bands corresponding to the phosphorylated IR β-subunit is quantified and normalized to the total IR protein.

DNA Synthesis (Mitogenicity) Assay

Objective: To directly measure cell proliferation by quantifying the incorporation of a labeled nucleoside analog into newly synthesized DNA.

Methodology ([³H]thymidine Incorporation): [3][8]

-

Cell Plating: Cells (e.g., MCF10, K6 myoblasts) are seeded in multi-well plates and allowed to attach.[3]

-

Serum Starvation: Cells are synchronized by serum starvation for 24 hours to arrest them in the G0/G1 phase of the cell cycle.

-

Stimulation: The medium is replaced with fresh serum-free medium containing various concentrations of this compound, RHI, or positive controls (e.g., IGF-1).

-

Labeling: After a set incubation period (e.g., 18-24 hours), [³H]thymidine is added to each well, and the cells are incubated for an additional 4-6 hours.

-

Harvesting: The incubation is stopped, and cells are washed to remove unincorporated [³H]thymidine. The DNA is precipitated using trichloroacetic acid (TCA).

-

Quantification: The precipitate is solubilized, and the amount of incorporated [³H]thymidine is measured using a liquid scintillation counter. The counts per minute (CPM) are directly proportional to the rate of DNA synthesis.

Conclusion

The comprehensive preclinical evaluation of this compound, encompassing receptor binding studies, signaling pathway analysis, and direct mitogenicity assays, indicates a safety profile comparable to that of regular human insulin. Key findings demonstrate that this compound possesses a slightly lower affinity for the insulin receptor and a significantly lower affinity for the IGF-1 receptor.[1][3][4] While it shows differential activation of IRS-1, its overall stimulation of the mitogenic MAPK pathway is not enhanced compared to RHI.[1][3][9] Direct measures of cell proliferation and DNA synthesis in multiple cell lines, as well as long-term in vivo studies, confirm that the structural modifications in this compound do not confer an increased mitogenic or tumorigenic risk.[1][3][4] These data provide a strong preclinical foundation for the mitogenic safety of this compound.

References

- 1. The role of this compound to improve glycemic control in children with diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ema.europa.eu [ema.europa.eu]

- 3. This compound--a comprehensive preclinical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound—A Comprehensive Preclinical Evaluation | Semantic Scholar [semanticscholar.org]

- 5. benchchem.com [benchchem.com]

- 6. Insulin--carcinogen or mitogen? Preclinical and clinical evidence from prostate, breast, pancreatic, and colorectal cancer research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ema.europa.eu [ema.europa.eu]

- 8. diabetesjournals.org [diabetesjournals.org]

- 9. Proliferative effect of Apidra (this compound), a rapid-acting insulin analogue on mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Insulin signaling pathway | Abcam [abcam.com]

- 13. Insulin signaling and its application - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Insulin Signaling Pathway | Antibodies.com [antibodies.com]

An In-depth Technical Guide on Insulin Glulisine's Effect on Cellular Glucose Uptake

For Researchers, Scientists, and Drug Development Professionals

Abstract

Insulin glulisine is a rapid-acting recombinant human insulin analog engineered for optimized postprandial glycemic control.[1][2] Its primary mechanism involves enhancing glucose uptake in peripheral tissues, predominantly skeletal muscle and adipose tissue.[1][3] This guide elucidates the molecular signaling cascade initiated by this compound, leading to the translocation of glucose transporters to the cell surface. It provides a comparative analysis of its pharmacodynamic properties, detailed experimental protocols for assessing its activity, and visual representations of the key pathways and workflows involved.

Introduction to this compound

This compound is distinguished from native human insulin by the substitution of asparagine at position B3 with lysine, and lysine at position B29 with glutamic acid.[1][4] These modifications reduce the propensity for hexamer formation, which is characteristic of regular human insulin.[1][4][5] This results in a faster dissociation into active monomers upon subcutaneous injection, leading to a more rapid onset of action (within 10-20 minutes) and a shorter duration (2-4 hours) compared to regular human insulin.[1][3][6][7] Despite these kinetic differences, this compound is equipotent to regular human insulin on a unit-for-unit basis in its glucose-lowering activity.[3]

Mechanism of Action: The Insulin Signaling Pathway

The cellular effect of this compound is mediated through the canonical insulin signaling pathway, which is crucial for glucose homeostasis.

2.1. Receptor Binding and Activation The process begins when this compound binds to the insulin receptor (IR), a heterotetrameric protein composed of two extracellular α-subunits and two transmembrane β-subunits.[1] This binding event induces a conformational change, leading to the autophosphorylation of tyrosine residues on the β-subunits and activating the receptor's intrinsic tyrosine kinase activity.[1]

2.2. Downstream Signaling Cascade The activated IR phosphorylates various intracellular substrates, most notably the Insulin Receptor Substrate (IRS) proteins (primarily IRS-1 and IRS-2).[1][8] Phosphorylated IRS proteins act as docking sites for other signaling molecules containing Src homology 2 (SH2) domains. A key recruited protein is the p85 regulatory subunit of Phosphoinositide 3-kinase (PI3K).[9][10]

This interaction activates PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane.[10][11] PIP3 serves as a second messenger, recruiting and activating downstream kinases, including phosphoinositide-dependent kinase-1 (PDK1) and Akt (also known as Protein Kinase B or PKB).[9][11]

2.3. GLUT4 Translocation and Glucose Uptake Fully activated Akt phosphorylates a range of substrates, including the Akt Substrate of 160 kDa (AS160, also known as TBC1D4) and TBC1D1.[12][13][14] In the basal state, AS160 and TBC1D1 are active as Rab-GTPase Activating Proteins (GAPs), keeping Rab proteins in an inactive GDP-bound state and thereby restraining the movement of Glucose Transporter Type 4 (GLUT4)-containing vesicles.

Upon phosphorylation by Akt, the GAP activity of AS160/TBC1D1 is inhibited.[14][15] This allows Rab proteins to switch to their active GTP-bound state, facilitating the translocation, docking, and fusion of GLUT4 storage vesicles (GSVs) with the plasma membrane.[16] The increased density of GLUT4 transporters at the cell surface enables the facilitated diffusion of glucose from the bloodstream into the cell, primarily in muscle and fat tissues.[3][16]